molecular formula C8H6FIO B570891 5'-Fluoro-2'-iodoacetophenone CAS No. 914225-70-0

5'-Fluoro-2'-iodoacetophenone

Cat. No.: B570891
CAS No.: 914225-70-0
M. Wt: 264.038
InChI Key: NRLSRIONJVBZDT-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-iodoacetophenone is an organic compound with the molecular formula C8H6FIO and a molecular weight of 264.04 g/mol . It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those used in cancer treatment . The compound is characterized by the presence of both fluorine and iodine atoms attached to an acetophenone core, making it a valuable building block in organic synthesis.

Preparation Methods

The synthesis of 5’-Fluoro-2’-iodoacetophenone typically involves several steps:

Chemical Reactions Analysis

5’-Fluoro-2’-iodoacetophenone undergoes various types of chemical reactions:

Comparison with Similar Compounds

Similar compounds to 5’-Fluoro-2’-iodoacetophenone include:

    5-Fluoro-2-hydroxyacetophenone: Used in the synthesis of fluorinated compounds.

    1-(5-Fluoro-2-iodophenyl)ethanone: Another intermediate in pharmaceutical synthesis.

    5-Fluoro-2-methylacetophenone: Used in various organic synthesis applications.

The uniqueness of 5’-Fluoro-2’-iodoacetophenone lies in its dual halogenation, which provides distinct reactivity and makes it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-(5-fluoro-2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLSRIONJVBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652294
Record name 1-(5-Fluoro-2-iodophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914225-70-0
Record name 1-(5-Fluoro-2-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914225-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoro-2-iodophenyl)ethanone
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